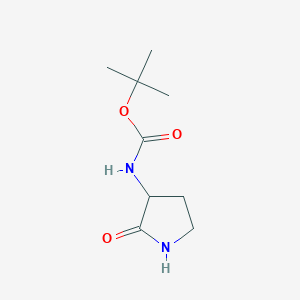

tert-Butyl (2-oxopyrrolidin-3-yl)carbamate

Description

Contextualization within Pyrrolidinone Chemistry and N-Boc Protected Amines

The chemical architecture of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate is notable for two key features: the pyrrolidinone core and the N-Boc protected amine. The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. nih.gov Its structural rigidity and ability to participate in hydrogen bonding interactions make it a desirable feature for molecules designed to interact with biological targets.

Parallel to the importance of the pyrrolidinone ring is the strategic use of the tert-butoxycarbonyl (Boc) group. In multi-step organic syntheses, it is often necessary to temporarily mask a reactive functional group, such as an amine, to prevent it from interfering with reactions occurring elsewhere in the molecule. genscript.com The Boc group serves as an effective "protecting group" for amines. genscript.comderpharmachemica.com It is prized for its stability under a variety of reaction conditions, including basic and nucleophilic environments, yet it can be easily removed under mild acidic conditions. nih.govorganic-chemistry.org This selective protection and deprotection allows chemists to exert precise control over synthetic pathways. genscript.com The compound , by integrating the stable pyrrolidinone structure with a strategically protected amine, provides a ready-to-use building block for complex synthetic endeavors.

Historical Trajectories of its Emergence as a Key Research Intermediate

The rise of this compound as a key intermediate is intrinsically linked to the broader evolution of synthetic organic chemistry, particularly the development of protecting group strategies. The widespread adoption of the Boc group revolutionized peptide synthesis and the creation of complex natural products. genscript.comorganic-chemistry.org As the pharmaceutical industry's focus shifted towards synthesizing structurally complex and stereochemically pure drug candidates, the demand for versatile, chiral building blocks grew significantly.

This compound emerged as a solution to the need for a reliable synthon that could introduce a 3-amino-pyrrolidin-2-one moiety into a target molecule. Its availability provided researchers with a convenient and efficient starting material, bypassing the need for separate synthesis and protection steps of the aminopyrrolidinone core. This streamlined approach accelerated research and development in areas requiring this specific heterocyclic fragment.

Contemporary Significance in Advanced Synthetic and Medicinal Chemistry Endeavors

In modern chemical research, this compound is recognized as a critical organic building block for constructing complex molecules. nbinno.com Its primary significance lies in its role as a synthetic intermediate in the development of novel therapeutics and other high-value chemical entities. nbinno.comsmolecule.com The compound's structure allows for precise chemical modifications, making it a preferred choice for researchers. nbinno.com

Its application spans diverse fields, most notably in the pharmaceutical industry for the synthesis of drug candidates. nbinno.comnbinno.com Research has indicated its utility in creating derivatives with potential biological activities, including evaluation as anticonvulsant agents. smolecule.com The presence of both a protected amine and a lactam functionality within the same molecule allows for sequential and site-selective reactions, enabling the efficient assembly of intricate molecular frameworks. This versatility makes it an indispensable tool for both academic research and industrial-scale production of fine chemicals and active pharmaceutical ingredients. nbinno.com

Table 2: Research Findings and Applications

| Feature | Description | Research Application |

|---|---|---|

| Core Structure | Contains a pyrrolidin-2-one (γ-lactam) ring. | A common scaffold in medicinally active compounds. nih.gov |

| Functional Group | Features a Boc-protected amine at the 3-position. | Allows for selective deprotection and further functionalization in multi-step synthesis. derpharmachemica.comnih.gov |

| Role in Synthesis | Serves as a key intermediate and building block. | Used to introduce the 3-aminopyrrolidin-2-one (B1279418) moiety into larger, more complex molecules. nbinno.comsmolecule.com |

| Field of Use | Medicinal and Synthetic Chemistry. | Employed in the synthesis of novel drug candidates and for the development of new synthetic methodologies. nbinno.comnbinno.com |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-oxopyrrolidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-5-10-7(6)12/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWCHAUBYVZILO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400750 | |

| Record name | tert-Butyl (2-oxopyrrolidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99780-97-9 | |

| Record name | tert-Butyl (2-oxopyrrolidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl (2-oxopyrrolidin-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to tert-Butyl (2-oxopyrrolidin-3-yl)carbamate

Traditional synthetic pathways to this molecule typically involve two key stages: the construction of the core pyrrolidinone ring system and the subsequent regioselective protection of the amino group.

The formation of the 2-pyrrolidinone (B116388) (or γ-lactam) ring is a fundamental step. One common strategy involves the cyclization of γ-amino acids. This can be achieved through thermal dehydration or by using coupling agents to facilitate intramolecular amide bond formation. Another approach is the reduction of cyclic imides, such as succinimide derivatives.

Alternatively, the synthesis can begin with a precursor that already contains the five-membered ring. For instance, the synthesis of the key intermediate, N-Boc-3-pyrrolidinone, can be accomplished via the oxidation of N-Boc-3-pyrrolidinol. chemicalbook.com A common method for this transformation is the Swern oxidation, which utilizes oxalyl chloride and dimethylsulfoxide (DMSO) at low temperatures, followed by the addition of a hindered base like triethylamine. chemicalbook.com Another effective oxidizing agent for this purpose is the Dess-Martin periodinane. chemicalbook.com The resulting ketone, N-Boc-3-pyrrolidinone, serves as a crucial precursor for introducing the 3-amino group, which is then protected. chemicalbook.comchemicalbook.com

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various conditions and its straightforward removal under acidic conditions. researchgate.netnih.gov In the synthesis of this compound, the key challenge is the regioselective protection of the exocyclic 3-amino group in the presence of the endocyclic nitrogen of the lactam.

The protection is typically achieved by reacting 3-aminopyrrolidin-2-one (B1279418) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The exocyclic primary amine is significantly more nucleophilic than the amide nitrogen within the lactam ring. This difference in reactivity allows for the selective formation of the carbamate (B1207046) at the 3-position, leaving the lactam nitrogen unreacted. This chemoselectivity is a cornerstone of many synthetic routes for N-protected amino compounds. organic-chemistry.org Tandem procedures involving direct reductive amination followed by N-Boc protection in a one-pot system have also been developed, offering an efficient and selective method for producing N-Boc protected secondary amines from aldehydes and primary amines. nih.gov

Advanced and Green Chemistry Approaches to Synthesis

Biocatalysis offers a powerful tool for creating chiral molecules with high stereoselectivity. Chemoenzymatic routes that combine chemical and enzymatic steps are particularly effective. A one-pot photoenzymatic synthesis has been developed for N-Boc-3-aminopyrrolidine, a closely related precursor. nih.govacs.orgnih.govfigshare.com

This process begins with a photochemical oxyfunctionalization of pyrrolidine (B122466) to generate 3-pyrrolidinone, which is then protected in situ to form N-Boc-3-pyrrolidinone. nih.gov The final step involves a stereoselective biocatalytic transamination of the ketone intermediate using an amine-transaminase (ATA) enzyme. nih.gov This enzymatic step converts the ketone into the desired chiral amine with very high enantiomeric excess (>99%). nih.govacs.orgnih.gov This method exemplifies a mild and operationally simple asymmetric synthesis from readily available starting materials. nih.govnih.gov The application of biocatalysis is a growing trend in the synthesis of amine-containing pharmaceuticals, providing a greener alternative to traditional methods. mdpi.com

| Step | Transformation | Conversion (%) | Isolated Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1 (Photochemical) | Pyrrolidine (7a) to N-Boc-3-pyrrolidinone (9a) | >90% | 45% (overall) | >99% |

| 2 (Biocatalytic) | N-Boc-3-pyrrolidinone (9a) to N-Boc-3-aminopyrrolidine (10a) | >80% |

Photochemistry provides a sustainable method for C-H functionalization, using light as a "traceless" reagent. mdpi.com In the context of pyrrolidine synthesis, a key development is the photochemical oxyfunctionalization of the pyrrolidine ring. nih.govacs.orgnih.gov This transformation is highly regioselective, favoring the distal C-H positions. nih.govnih.gov

The reaction typically involves the photo-oxygenation of the substrate in a solvent mixture such as acetonitrile (B52724) and water. acs.org This step generates a 3-pyrrolidinone intermediate, which is often unstable and is immediately protected with a Boc group by adding Boc₂O. acs.org This photochemical step is the entry point to the one-pot photoenzymatic sequence, demonstrating a successful integration of photochemistry and biocatalysis for the efficient synthesis of valuable chiral building blocks. nih.gov The entire process can be completed within hours under mild conditions. acs.org

The Mitsunobu reaction is a versatile and powerful tool in organic synthesis, known for its ability to form C-C, C-N, C-O, and C-S bonds through a dehydrative redox process. nih.gov It is particularly noted for achieving an inversion of configuration when a chiral secondary alcohol is used as a substrate. nih.gov

While not a direct synthesis of this compound itself, the Mitsunobu reaction is highly relevant for the lactam formation step in related systems. It can be employed for the intramolecular cyclization of γ-hydroxy amides to form the corresponding γ-lactams (pyrrolidinones). This cyclodehydration proceeds under mild, neutral conditions, making it compatible with a wide range of functional groups. The reaction typically uses a combination of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov This strategy is a key step in the total synthesis of numerous natural products and other complex molecules containing lactam rings. nih.gov

Derivatization and Functionalization Strategies for the this compound Scaffold

The synthetic utility of this compound is significantly enhanced by the diverse reactivity of its constituent functional groups. The pyrrolidinone core and the carbamate moiety both offer opportunities for a range of chemical transformations, allowing for the generation of a library of derivatives with modified properties.

Chemical Modifications of the Pyrrolidinone Core

The pyrrolidinone ring within the this compound scaffold presents several sites for chemical modification. These include the secondary amine of the lactam, the carbonyl group, and the alpha-carbon to the carbonyl.

The nitrogen atom of the pyrrolidinone ring, being a secondary amide, can undergo N-alkylation and N-acylation reactions. These transformations typically require the use of a base to deprotonate the amide nitrogen, followed by reaction with an electrophile. Common bases used for this purpose include sodium hydride (NaH) and potassium tert-butoxide (KOtBu). A variety of alkylating and acylating agents can be employed to introduce diverse substituents at the N-1 position.

The carbonyl group of the pyrrolidinone ring can be subjected to reduction or can react with organometallic reagents. Reduction of the lactam carbonyl can lead to the corresponding pyrrolidine derivative. Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) complexes are effective for this transformation.

While specific examples of derivatization of this compound are not extensively documented in dedicated studies, the reactivity of the pyrrolidinone core can be inferred from the chemistry of analogous systems. The following table summarizes potential derivatization reactions of the pyrrolidinone core based on established synthetic methodologies for related lactams.

| Reaction Type | Reagents and Conditions | Product | Analogous System Reference |

| N-Alkylation | 1. NaH, THF, 0 °C to rt2. R-X (e.g., CH3I, BnBr) | N-Alkyl-3-(Boc-amino)-2-pyrrolidinone | General lactam alkylation |

| N-Acylation | 1. NaH, THF, 0 °C to rt2. R-COCl or (RCO)2O | N-Acyl-3-(Boc-amino)-2-pyrrolidinone | General lactam acylation |

| Carbonyl Reduction | LiAlH4, THF, reflux | tert-Butyl (pyrrolidin-3-yl)carbamate | Reduction of 2-pyrrolidinones |

| Grignard Reaction | R-MgBr, Et2O, 0 °C to rt | 2-Hydroxy-2-alkyl-pyrrolidine derivative | Reactions with lactams |

Transformations Involving the Carbamate Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions. The primary transformation involving the carbamate group of this compound is its cleavage to unmask the 3-amino group.

Deprotection of the Boc Group:

The most common method for the removal of a Boc group is treatment with a strong acid. Trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) is frequently employed for this purpose. The reaction proceeds at room temperature and is typically complete within a few hours. Alternatively, ethereal solutions of hydrogen chloride (HCl) can also be used. The mechanism of acid-catalyzed deprotection involves the protonation of the carbonyl oxygen of the carbamate, followed by the elimination of isobutylene and carbon dioxide to yield the protonated amine.

Under certain conditions, the Boc group can also be cleaved under basic or nucleophilic conditions, although this is less common. For instance, strong bases can promote the formation of an isocyanate intermediate. nih.gov

Alkylation of the Carbamate Nitrogen:

While less common, the nitrogen of the carbamate can undergo alkylation. This typically requires a strong base to deprotonate the nitrogen, followed by reaction with an alkylating agent. For instance, in a related system, a tert-butyl carbamate derivative was alkylated using dimethyl sulfate in the presence of potassium hydroxide and a phase-transfer catalyst. google.com

The following table summarizes common transformations involving the carbamate group.

| Reaction Type | Reagents and Conditions | Product | Reference |

| Acidic Deprotection | TFA, DCM, rt | 3-Amino-2-pyrrolidinone trifluoroacetate salt | rsc.org |

| Acidic Deprotection | HCl in dioxane or Et2O, rt | 3-Amino-2-pyrrolidinone hydrochloride salt | rsc.org |

| Basic Alkylation (Analogous System) | Dimethyl sulfate, KOH, (n-Bu)4N+Br-, Ethyl acetate | N-Boc-N-methyl derivative | google.com |

Nucleophilic Substitution Reactions in Analogous Azetidine Carbamate Systems

Azetidines are four-membered nitrogen-containing heterocycles that are structurally related to pyrrolidines. Due to their inherent ring strain, azetidines are more susceptible to ring-opening reactions. The study of nucleophilic substitution reactions in N-Boc protected azetidine systems provides valuable insights into the potential reactivity of strained heterocyclic carbamates.

Ring-Opening of N-Boc-Azetidinium Ions:

N-Boc protected azetidines can be activated towards nucleophilic attack by quaternization of the ring nitrogen. The resulting azetidinium ions are highly electrophilic and readily undergo ring-opening reactions with a variety of nucleophiles. For example, treatment of N-Boc-azetidinium salts with nucleophiles such as halides or carboxylates can lead to the formation of γ-substituted propylamines. The regioselectivity of the ring-opening is influenced by the substitution pattern on the azetidine ring.

Nucleophilic Substitution on N-Boc-3-Substituted Azetidines:

N-Boc-azetidines bearing a leaving group at the 3-position are versatile intermediates for the synthesis of 3-substituted azetidines. The Boc group serves to protect the nitrogen and modulate the reactivity of the ring. Common leaving groups include halides (e.g., Br) and sulfonate esters (e.g., mesylate, tosylate).

A range of nucleophiles, including amines, azides, and thiols, can displace the leaving group at the 3-position via an SN2 mechanism. These reactions provide a straightforward route to a variety of functionalized azetidines.

The following table presents examples of nucleophilic substitution reactions in analogous N-Boc protected azetidine systems.

| Azetidine Substrate | Nucleophile | Reagents and Conditions | Product | Reference |

| N-Boc-3-bromoazetidine | Various amines | p-TsOH, dioxane, heat | 4-(Aminomethyl)pyrroles (via ring opening) | rsc.org |

| N-Boc-3-oxoazetidine | Alkenyl metal species | 1. Alkenyl-M, THF2. NaH, MeI | 3-Methoxy-3-vinylazetidines | Recent progress in synthesis of 3-functionalized azetidines - Arkivoc |

| N-Boc-azetidin-3-ol | Thiols | DEAD, PPh3, THF | 3-(Alkylthio)azetidines | General SN2 reaction |

| N-Boc-azetidin-3-ol | Phthalimide | DIAD, PPh3, THF | N-(Azetidin-3-yl)phthalimide | General SN2 reaction |

Stereochemical Considerations in Synthesis and Application

Methodologies for Enantiomeric Purity Assessment in Research Applications

The determination of enantiomeric purity is a critical aspect of stereoselective synthesis and the application of chiral compounds like tert-butyl (2-oxopyrrolidin-3-yl)carbamate. In research settings, a variety of analytical techniques are employed to accurately quantify the enantiomeric excess (e.e.) of this and related chiral molecules. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC stands as a primary and powerful technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. For compounds structurally similar to this compound, such as N-protected amino acids and their derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are frequently effective.

In a typical research application, a racemic or enantioenriched sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. The mobile phase, often a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), is carefully optimized to achieve baseline separation of the two enantiomers. The detector, commonly a UV-Vis detector, measures the absorbance of the eluting enantiomers, and the enantiomeric excess is calculated from the relative peak areas.

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Purity Assessment

| Parameter | Value |

|---|---|

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane/Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temp. | 25 °C |

| Injection Vol. | 10 µL |

| Expected Elution | Enantiomer 1: ~8.5 min, Enantiomer 2: ~10.2 min |

This is a representative example; actual parameters may vary based on the specific instrument and column.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers a versatile and often rapid method for determining enantiomeric excess. This technique typically involves the use of a chiral auxiliary, which can be either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).

When a CDA is used, the enantiomers of this compound are chemically converted into diastereomers by reaction with a single enantiomer of the CDA. These diastereomers have distinct NMR spectra, allowing for the integration of specific, well-resolved signals to determine their relative concentrations and thus the e.e. of the original sample. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its acyl chloride are classic examples of CDAs.

Alternatively, a CSA can be used to form transient, diastereomeric complexes with the enantiomers in the NMR tube. This interaction induces a chemical shift difference (Δδ) between corresponding protons or other nuclei of the two enantiomers, enabling their quantification. Chiral lanthanide shift reagents or chiral alcohols are sometimes employed as CSAs. For pyrrolidine (B122466) derivatives, the use of a chiral alignment medium, such as poly-γ-benzyl-L-glutamate (PBLG), can induce differences in residual chemical shift anisotropy, allowing for the determination of enantiomeric excess. kit.edu

Table 2: Representative ¹H-NMR Data for Enantiomeric Excess Determination using a Chiral Solvating Agent

| Enantiomer | Proton Signal | Chemical Shift (ppm) without CSA | Chemical Shift (ppm) with CSA |

|---|---|---|---|

| (R)-enantiomer | -CH-NHBoc | 3.95 | 4.02 |

This table illustrates the principle of chemical shift non-equivalence upon addition of a CSA. Actual shifts are hypothetical.

Mass Spectrometry (MS): While mass spectrometry itself is not inherently a chiral technique, it can be adapted for the determination of enantiomeric excess. One common approach involves the formation of diastereomeric complexes with a chiral selector in the gas phase. The relative abundance of these diastereomeric ions can then be correlated to the enantiomeric composition of the analyte. Tandem mass spectrometry (MS/MS) can be particularly useful, as the fragmentation patterns of the diastereomeric complexes may differ, providing another avenue for quantification.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Since enantiomers have opposite and equal CD signals, this technique can be a powerful tool for assessing enantiomeric purity, especially when coupled with HPLC (HPLC-CD). For a given concentration, the magnitude of the CD signal is directly proportional to the enantiomeric excess. A calibration curve can be constructed using samples of known enantiomeric composition to determine the e.e. of an unknown sample.

Role As a Chiral Building Block in Organic Synthesis

Construction of Complex Heterocyclic Systems Incorporating the Pyrrolidinone Moiety

The pyrrolidinone ring is a prevalent motif in a vast array of biologically active compounds. tert-Butyl (2-oxopyrrolidin-3-yl)carbamate serves as an excellent starting material for the synthesis of more complex heterocyclic systems that incorporate this core structure. Its inherent chirality and functional handles allow for diastereoselective transformations, leading to the formation of fused and spirocyclic systems with high degrees of stereochemical control.

One notable application is in the synthesis of spirooxindole-pyrrolidines. These compounds are of significant interest in medicinal chemistry due to their presence in various natural products with potent biological activities. The synthesis often involves a [3+2] cycloaddition reaction where an azomethine ylide, generated from the deprotection and condensation of the carbamate (B1207046), reacts with an olefinic oxindole. This approach provides a direct and efficient route to these complex spiro-heterocycles. The stereochemistry of the starting carbamate plays a crucial role in controlling the diastereoselectivity of the final spirocyclic product.

Furthermore, this chiral building block has been employed in the construction of fused polycyclic systems. Through a series of strategic transformations, the pyrrolidinone ring can be annulated with other ring systems to generate novel heterocyclic frameworks. For instance, intramolecular cyclization strategies, such as the aza-Michael addition, can be utilized to form bicyclic structures, which can serve as key intermediates in the synthesis of alkaloids and other complex nitrogen-containing compounds.

| Application | Heterocyclic System | Key Reaction Type |

| Spirocycle Synthesis | Spirooxindole-pyrrolidines | [3+2] Cycloaddition |

| Fused System Synthesis | Fused Polycyclic Alkaloids | Intramolecular Cyclization (e.g., aza-Michael) |

Applications in Total Synthesis of Complex Natural Products

The enantiopure nature of (S)-tert-butyl (2-oxopyrrolidin-3-yl)carbamate makes it an invaluable asset in the total synthesis of complex natural products, particularly alkaloids and antiviral agents. The "chiral pool" strategy, which utilizes readily available chiral molecules as starting materials, is a powerful approach in asymmetric synthesis, and this carbamate is a prime example of a versatile chiral building block.

While direct total syntheses of major natural products commencing from this compound are not extensively documented in readily accessible literature, its structural motif is a key component in many synthetic intermediates for such targets. For example, the synthesis of various alkaloid precursors often involves the construction of a substituted pyrrolidine (B122466) ring, and methodologies developed using this carbamate as a model system are frequently applicable to more complex substrates in a total synthesis context.

The antiviral drug Oseltamivir (Tamiflu) contains a functionalized cyclohexane (B81311) ring, and while its synthesis does not directly start from this specific carbamate, the principles of using chiral building blocks with protected amines to control stereochemistry are central to its asymmetric synthesis. The pyrrolidinone unit of the title compound can be conceptually viewed as a precursor to piperidine (B6355638) and other nitrogenous rings found in numerous natural products through ring-opening, expansion, or rearrangement strategies.

Utilization in Diversifying Chemical Scaffolds for Drug Discovery

In the field of drug discovery, the exploration of chemical space around a privileged scaffold is a common strategy for identifying new therapeutic agents. This compound is an ideal starting material for the generation of compound libraries centered on the pyrrolidinone core. The presence of two distinct functional groups—the lactam and the protected amine—allows for orthogonal chemical modifications, leading to a wide array of derivatives.

Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex molecules from a common starting material. This carbamate can be employed in DOS campaigns to generate libraries of pyrrolidinone-based compounds. For instance, the Boc-protected amine can be deprotected and acylated with a variety of carboxylic acids, while the lactam nitrogen can be alkylated. Furthermore, the carbonyl group of the lactam can be subjected to various reactions to introduce additional diversity. High-throughput screening of these libraries can then identify compounds with desired biological activities.

The concept of "scaffold hopping," where the core structure of a known active compound is replaced with a different but functionally similar scaffold, is another area where this building block is valuable. The pyrrolidinone moiety can act as a bioisosteric replacement for other cyclic structures in known drug molecules, potentially leading to improved pharmacological properties.

| Drug Discovery Strategy | Role of this compound |

| Diversity-Oriented Synthesis | Common starting material for library generation |

| High-Throughput Screening | Precursor for diverse compound libraries |

| Scaffold Hopping | Provides a versatile pyrrolidinone scaffold |

Contributions to the Development of Novel Synthetic Methodologies

Beyond its direct application in the synthesis of target molecules, this compound has played a role in the development of new synthetic methods. Its well-defined structure and reactivity make it an excellent substrate for testing and optimizing novel chemical transformations.

One area of significant contribution is in the development of asymmetric methodologies. The chiral nature of the compound allows it to be used as a chiral auxiliary or a test substrate for new enantioselective reactions. For example, new catalytic systems for asymmetric hydrogenation or C-H activation can be evaluated using derivatives of this carbamate to assess their stereoselectivity and efficiency.

The development of multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, has also benefited from the use of this building block. The functional groups of the carbamate can participate in MCRs to rapidly generate complex molecules incorporating the pyrrolidinone scaffold. Furthermore, its use in developing new cyclization strategies, such as novel variations of the aza-Michael addition, has been explored to create new pathways for the synthesis of nitrogen-containing heterocycles. nih.gov

Applications in Medicinal Chemistry Research

Strategic Design and Synthesis of Bioactive Molecules

The inherent structural features of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate make it a highly valuable precursor in the synthesis of new drugs. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective chemical reactions, while the pyrrolidinone core provides a rigid framework that can be strategically elaborated to fit into the binding sites of various biological targets.

This compound is a key synthetic intermediate for a wide array of pharmacophores, which are the essential molecular features responsible for a drug's biological activity. Its utility stems from the ability to modify its structure at several points. The protected amine at the 3-position can be deprotected and coupled with various acids, sulfonyl chlorides, or other electrophiles to introduce diverse side chains. The lactam carbonyl can also be involved in chemical transformations, further expanding the range of accessible molecular structures. This versatility enables chemists to systematically alter the compound's properties to achieve desired pharmacological effects, leading to the development of molecules with potential anticonvulsant properties, among others. smolecule.com The pyrrolidinone core itself is a privileged scaffold found in numerous biologically active compounds.

The pyrrolidinone structure derived from this compound is a recurring motif in the design of both enzyme inhibitors and receptor ligands. The defined stereochemistry and conformational rigidity of the five-membered ring help to properly orient functional groups for optimal interaction with protein binding pockets. This pre-organization reduces the entropic penalty of binding, often leading to higher affinity and selectivity.

For instance, the scaffold is integral in developing inhibitors for enzymes like proteases, where the pyrrolidinone ring can mimic peptide backbones or position key interacting groups. nih.gov In receptor ligand design, particularly for G-protein coupled receptors (GPCRs) like the histamine (B1213489) H3 receptor, the pyrrolidinone core serves as a central scaffold to which various pharmacophoric elements are attached to achieve antagonist or partial agonist activity. nih.gov

Structure-Activity Relationship (SAR) Studies with Pyrrolidinone Core Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a compound affect its biological activity. For derivatives of the pyrrolidinone core, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. By systematically modifying the substituents on the pyrrolidinone ring originating from this compound, researchers can map the chemical space required for effective interaction with a biological target.

For example, in the development of inhibitors for the aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], a key enzyme in antibiotic resistance, a pyrrolidine (B122466) scaffold was identified as a promising starting point. nih.gov Subsequent SAR studies showed that modifications at various positions on the ring had significant effects on inhibitory activity, demonstrating the importance of the scaffold in orienting substituents. nih.gov Similarly, in the context of SARS-CoV-2 main protease (MPro) inhibitors, SAR studies on molecules containing a β-(S-2-oxopyrrolidin-3-yl)-alaninal moiety revealed that even small changes to other parts of the molecule could dramatically alter inhibitory potency. nih.gov These studies underscore the value of the pyrrolidinone core as a rigid template for exploring and understanding the requirements for molecular recognition at a target protein.

Case Studies in Target-Specific Agent Development

The practical application of this compound and its derivatives is best illustrated through specific research case studies targeting important disease-related proteins.

The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Antagonists of this receptor have therapeutic potential for treating cognitive disorders, narcolepsy, and attention-deficit hyperactivity disorder (ADHD). nih.gov

Research has led to the development of novel, non-aminergic H3R antagonists where carbamate (B1207046) structures, similar to that in this compound, are incorporated. In one study, a series of compounds were synthesized where the typical ethylamine (B1201723) side chain of histamine was replaced with a propyloxy chain linked to a carbamate-containing moiety. These compounds were evaluated for their binding affinity to the H3 receptor and their functional effects. The findings demonstrated that subtle structural changes could convert a compound from an antagonist to a partial agonist, highlighting the delicate nature of ligand-receptor interactions. nih.gov This research illustrates how the carbamate and the associated scaffold contribute to high-affinity binding at the H3 receptor. nih.gov

| Compound | Binding Affinity (pKi) | Functional Effect (Apparent pA2) | Intrinsic Activity |

|---|---|---|---|

| FUB 335 | 7.51 - 9.53 | 6.61 - 8.00 | Antagonist |

| FUB 373 | 7.51 - 9.53 | 6.61 - 8.00 | Partial Agonist (0.3 - 0.6) |

| FUB 407 | 7.51 - 9.53 | 6.61 - 8.00 | Partial Agonist (0.4) |

Data derived from a study on novel histamine H3-receptor ligands. nih.gov

Proteases are essential enzymes for the life cycle of many viruses, making them attractive targets for antiviral drug development. The SARS-CoV-2 3CL protease (also known as the main protease, Mpro) is critical for processing viral polyproteins, and its inhibition blocks viral replication. nih.govresearchgate.net

The pyrrolidinone scaffold has been successfully incorporated into potent inhibitors of the SARS-CoV-2 3CL protease. Specifically, a β-(S-2-oxopyrrolidin-3-yl)-alaninal moiety has been used at the P1 position of tripeptidyl inhibitors. nih.gov This P1 group is designed to interact with the S1 subsite of the protease binding pocket. The aldehyde "warhead" of this moiety forms a covalent bond with the catalytic cysteine residue (Cys145) in the enzyme's active site, leading to potent inhibition. nih.gov

Systematic SAR studies on these inhibitors revealed that while the P1 pyrrolidinone-containing group was crucial, modifications at the P2 and P3 positions, as well as the N-terminal protecting group, significantly influenced potency. nih.gov This work demonstrates the successful application of the pyrrolidinone scaffold, derived conceptually from this compound, in the rational design of covalent enzyme inhibitors for a critical viral target. nih.govnih.gov

| Inhibitor Designation | In Vitro Enzymatic Inhibition (IC50, nM) | Key Structural Feature |

|---|---|---|

| MPI11 | 4.8 | P1: β-(S-2-oxopyrrolidin-3-yl)-alaninal |

| MPI16 | Varies | P1: β-(S-2-oxopyrrolidin-3-yl)-alaninal; P3: O-tert-butyl-threonine |

| Other Analogs | 4.8 to 650 | P1: β-(S-2-oxopyrrolidin-3-yl)-alaninal; varied P2, P3 |

Data highlights the range of potencies achieved by modifying tripeptidyl inhibitors containing the key pyrrolidinone-based P1 group. nih.gov

Exploration in Neurological and Enzymatic Pathway Modulation Research

The application of this compound extends to research on neurological and inflammatory conditions through its use in synthesizing modulators of specific enzymatic pathways. A notable example is its role as an intermediate in the development of agonists for Formyl Peptide Receptor 2 (FPR2). google.comgoogle.com FPR2 is a G protein-coupled receptor that plays a critical role in mediating both inflammatory and pro-resolution pathways. In the central nervous system, FPR2 agonists are being investigated as potential therapeutics for conditions involving ischemia-reperfusion injury, such as stroke. google.com

In the synthesis of these FPR2 agonists, this compound serves as the foundational core. The synthetic route involves deprotection of the tert-butyloxycarbonyl (Boc) group to reveal the free amine, which is then reacted with isocyanates or other reagents to form urea-containing final products. google.com The pyrrolidinone structure derived from the starting material is essential for the final compound's interaction with the target receptor. This demonstrates the compound's value in creating sophisticated molecules for modulating enzymatic and signaling pathways implicated in neurological health and disease.

Table 2: Research Application in Pathway Modulation This table is interactive and can be sorted by clicking on the headers.

| Research Area | Target Receptor/Pathway | Role of Compound | Therapeutic Potential | Reference |

|---|

Exploration of Analogues and Derivatives of Tert Butyl 2 Oxopyrrolidin 3 Yl Carbamate

Systematic Structural Modifications of the Pyrrolidinone Ring

The five-membered pyrrolidinone ring is a key feature of tert-butyl (2-oxopyrrolidin-3-yl)carbamate, and its modification has been a significant area of research. These modifications can influence the compound's conformation, reactivity, and biological activity in its downstream applications.

Ring Size Variation: One common modification involves altering the size of the lactam ring. This can lead to the synthesis of analogous structures containing β-lactams (four-membered rings), δ-lactams (six-membered rings, also known as piperidinones), and ε-lactams (seven-membered rings, or caprolactams). The ring size has a profound impact on the ring strain and the conformational flexibility of the molecule, which in turn affects its chemical reactivity and how it interacts with biological targets in subsequent applications.

Introduction of Heteroatoms: Another strategic modification is the replacement of one of the methylene (B1212753) groups within the pyrrolidinone ring with another heteroatom, such as oxygen or sulfur. This leads to the formation of oxazolidinones or thiazinanones, respectively. Such changes significantly alter the electronic properties, polarity, and hydrogen bonding capabilities of the ring system.

Saturation and Aromatization: The degree of saturation of the pyrrolidinone ring can also be varied. Introduction of double bonds can yield pyrrolinone or even pyrrole (B145914) derivatives. These modifications transform the three-dimensional saturated ring into a more planar, aromatic, or partially unsaturated system, which can be crucial for certain applications where a flat, rigid structure is desired.

A summary of these systematic structural modifications is presented in the table below.

| Modification Type | Resulting Structure | Key Impact |

| Ring Size Variation | β-lactams, δ-lactams, ε-lactams | Alters ring strain and conformational flexibility |

| Heteroatom Introduction | Oxazolidinones, Thiazinanones | Modifies electronic properties and polarity |

| Saturation Level | Pyrrolinones, Pyrroles | Increases planarity and rigidity |

Comparative Analysis of Different N-Protecting Groups and Their Synthetic Implications

The tert-butoxycarbonyl (Boc) group in this compound is an amine protecting group. The choice of protecting group is critical in multi-step syntheses as it dictates the conditions required for its removal and its stability to various reagents used throughout the synthetic sequence. Besides the Boc group, other common N-protecting groups such as the benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) groups have been explored in the synthesis of analogues.

tert-Butoxycarbonyl (Boc) Group: The Boc group is widely used due to its stability under a broad range of non-acidic conditions. It is readily introduced using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA). nih.govenamine.net The Boc group in this compound has been shown to stabilize the pyrrolidinone ring. baranlab.org

Benzyloxycarbonyl (Cbz or Z) Group: The Cbz group is another popular choice, offering different deprotection conditions. It is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenation (e.g., using H2 with a palladium catalyst). nih.gov This orthogonality to the Boc group allows for selective deprotection in molecules containing both protecting groups.

Fluorenylmethyloxycarbonyl (Fmoc) Group: The Fmoc group is particularly valuable in solid-phase peptide synthesis due to its lability under basic conditions, typically using piperidine (B6355638). enamine.net Its use in the synthesis of pyrrolidinone-containing compounds allows for mild deprotection conditions that are compatible with acid-sensitive functionalities.

The synthetic implications of choosing a particular N-protecting group are significant. The stability and deprotection conditions of the chosen group must be compatible with all other reaction steps. For instance, if a subsequent step in a synthesis requires strongly acidic conditions, a Boc group would be unsuitable. Conversely, if a reaction involves catalytic hydrogenation, a Cbz group would be cleaved. The choice of protecting group can also influence the reactivity of the molecule; for example, the bulky Boc group can provide steric hindrance that may affect the stereochemical outcome of a reaction.

A comparative overview of these protecting groups is provided in the table below.

| N-Protecting Group | Abbreviation | Common Reagent for Introduction | Deprotection Conditions | Key Advantages |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA) | Stable to a wide range of non-acidic conditions |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation | Orthogonal to acid- and base-labile groups |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Basic (e.g., Piperidine) | Mild deprotection, suitable for acid-sensitive substrates |

Introduction of Substituents at the Carbamate (B1207046) Nitrogen and Pyrrolidinone Positions

Further diversification of the this compound scaffold can be achieved by introducing various substituents at the carbamate nitrogen and different positions on the pyrrolidinone ring. These modifications allow for the fine-tuning of the molecule's properties.

Substitution at the Carbamate Nitrogen: The hydrogen atom on the carbamate nitrogen can be replaced with a variety of substituents. N-alkylation, for example, by reaction with alkyl halides under basic conditions, can introduce small alkyl groups like methyl or ethyl, or larger, more complex moieties. This modification can impact the steric environment around the chiral center and can also influence the carbamate's susceptibility to cleavage.

Substitution on the Pyrrolidinone Ring: The pyrrolidinone ring itself offers several positions for the introduction of substituents.

Position 1 (Nitrogen): The nitrogen atom of the lactam can be functionalized, for example, through N-alkylation or N-arylation. This is a common strategy to introduce diversity and modulate the electronic properties of the lactam.

Position 4: The C4 position can be substituted with various groups, such as alkyl, aryl, or functional groups like hydroxyl or amino groups. The introduction of substituents at this position can create additional stereocenters, leading to diastereomeric analogues.

The introduction of these substituents is typically achieved through multi-step synthetic sequences, often starting from precursors where the desired functionality is already in place or can be introduced through selective reactions. The specific synthetic routes depend on the nature and position of the desired substituent.

The table below summarizes the possible positions for substitution and examples of substituent types.

| Position of Substitution | Example of Substituent | Potential Impact |

| Carbamate Nitrogen | Alkyl, Aryl | Modifies steric hindrance and cleavage susceptibility |

| Pyrrolidinone N1 | Alkyl, Aryl | Alters electronic properties of the lactam |

| Pyrrolidinone C4 | Alkyl, Hydroxyl, Amino | Creates additional stereocenters, influences polarity |

| Pyrrolidinone C5 | Alkyl, Functional Groups | Affects carbonyl reactivity and ring conformation |

Bioisosteric Replacements and Their Impact on Synthetic Accessibility and Research Utility

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry and materials science. ctppc.orgdrughunter.com In the context of this compound and its analogues, bioisosteric replacements can be applied to the pyrrolidinone ring, the carbamate moiety, and the tert-butyl group to modulate properties such as solubility, metabolic stability, and binding interactions in biological systems.

Carbamate Bioisosteres: The carbamate group can be replaced by other functionalities that can act as protected amines or have similar electronic and steric properties. Examples include amides, sulfonamides, and reversed amides. The synthetic routes to these analogues would involve different coupling reactions, for example, using a carboxylic acid or a sulfonyl chloride instead of a chloroformate. From a research perspective, these bioisosteres can help to understand the importance of the carbamate's hydrogen bonding ability and its specific geometry.

tert-Butyl Group Bioisosteres: The bulky tert-butyl group of the Boc protecting group can be replaced with other sterically demanding, non-polar groups. Examples of tert-butyl bioisosteres include the trifluoromethyl group, the cyclopropyl (B3062369) group, and other small cycloalkyl groups. enamine.net The synthetic accessibility of these analogues would depend on the availability of the corresponding protecting group reagents. The research utility of these modifications lies in their potential to improve properties such as metabolic stability, as the tert-butyl group can sometimes be a site of metabolic oxidation.

The impact of bioisosteric replacements on synthetic accessibility and research utility is summarized in the table below.

| Original Group | Bioisosteric Replacement | Impact on Synthetic Accessibility | Impact on Research Utility |

| Pyrrolidinone Ring | Cyclopentanone, Oxazolidinone | May require entirely different synthetic strategies | Explores the role of the lactam functionality |

| Carbamate Group | Amide, Sulfonamide | Requires different coupling reagents and conditions | Investigates the importance of hydrogen bonding and geometry |

| tert-Butyl Group | Trifluoromethyl, Cyclopropyl | Depends on the availability of the corresponding reagents | Can improve metabolic stability and fine-tune steric properties |

Analytical Strategies for Research and Development

Advanced Chromatographic Methods for Purity and Isomeric Analysis in Research Batches

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of research batches of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate. Reversed-phase HPLC (RP-HPLC) with UV detection is commonly utilized to separate the target compound from starting materials, by-products, and degradation products. scispace.comresearchgate.net Method development often involves screening various C18 or C8 columns with mobile phases typically consisting of acetonitrile (B52724) and water or buffer solutions. scispace.comnih.gov

For compounds like this compound, which possesses a chiral center at the 3-position of the pyrrolidinone ring, the analysis of isomeric purity is critical. Chiral HPLC is the definitive method for separating enantiomers. scirp.org This is achieved using chiral stationary phases (CSPs) that can differentially interact with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely effective for a range of chiral separations. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. nih.gov The choice of mobile phase, often a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is crucial for achieving optimal resolution. scirp.org

A typical HPLC method for purity analysis is detailed below.

Table 1: Illustrative RP-HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) |

| Gradient | 30:70 to 70:30 over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

For chiral analysis, a specialized setup is required.

Table 2: Example Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane : Isopropanol (B130326) (80:20, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 215 nm |

| Injection Volume | 5 µL |

| Column Temperature | 25 °C |

Spectroscopic Techniques for Comprehensive Structural Elucidation of Novel Derivatives

The definitive identification and structural elucidation of novel derivatives of this compound are accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals would include those for the tert-butyl group, the protons on the pyrrolidinone ring, and the N-H proton of the carbamate (B1207046).

¹³C NMR identifies the number of non-equivalent carbon atoms and their functional groups (e.g., carbonyl, alkyl).

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). synhet.com Fragmentation patterns observed in MS/MS experiments can further help to confirm the structure of different parts of the molecule. Electrospray ionization (ESI) is a common technique used for this class of compounds. nih.gov

Fourier-Transform Infrared Spectroscopy (FTIR) provides information about the functional groups present in the molecule. synhet.com Characteristic absorption bands would be expected for the N-H stretch of the carbamate and amide, the C=O stretch of the carbamate and the lactam ring, and C-H stretches of the alkyl groups.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Data Type | Expected Signals / Values |

| ¹H NMR | Chemical Shift (δ) | ~1.4 ppm (s, 9H, -C(CH₃)₃); ~2.0-2.5 ppm (m, 2H, -CH₂-); ~3.3-3.5 ppm (m, 2H, -CH₂-N); ~4.2-4.4 ppm (m, 1H, -CH-N); ~5.0-5.5 ppm (d, 1H, -NH-); ~7.0-7.5 ppm (br s, 1H, -NH-CO) |

| ¹³C NMR | Chemical Shift (δ) | ~28 ppm (-C(CH₃)₃); ~30 ppm (-CH₂-); ~45 ppm (-CH₂-N); ~55 ppm (-CH-N); ~80 ppm (-C(CH₃)₃); ~156 ppm (C=O, carbamate); ~175 ppm (C=O, lactam) |

| FTIR | Wavenumber (cm⁻¹) | ~3300 (N-H stretch); ~2970 (C-H stretch); ~1700 (C=O stretch, carbamate); ~1680 (C=O stretch, lactam) |

| MS (ESI+) | m/z | [M+H]⁺ = 201.12; [M+Na]⁺ = 223.10 |

Quantitative Analytical Approaches in Reaction Monitoring and Process Optimization Studies

Optimizing the synthesis of this compound requires precise monitoring of reaction progress to determine endpoints, identify the formation of intermediates and by-products, and maximize yield and purity. HPLC is the primary tool for these quantitative studies. rsc.org

By taking aliquots from the reaction mixture at specific time intervals and analyzing them via a calibrated HPLC method, a reaction profile can be generated. bridgewater.edu This profile plots the concentration of reactants, products, and impurities over time. Such data is invaluable for process optimization, allowing chemists to study the effects of varying parameters like temperature, catalyst loading, or reagent stoichiometry. mdpi.com

For real-time analysis, online or at-line monitoring systems that couple an HPLC or a Ultra-High-Performance Liquid Chromatography (UHPLC) system directly to the reactor can be employed. rsc.orgnih.gov These Process Analytical Technology (PAT) tools provide immediate feedback on the reaction's status. rsc.org The quantitative performance of the analytical method is established through validation, which assesses parameters like linearity, accuracy, and precision. nih.gov

Table 4: Key Parameters for a Quantitative HPLC Method Validation

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.999 |

| Accuracy | The closeness of the test results to the true value, often assessed by spike/recovery studies. | 98.0% - 102.0% recovery |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0% |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio ≥ 10 |

These quantitative approaches ensure that the manufacturing process is well-understood, controlled, and reproducible, leading to a final product that consistently meets the required quality specifications.

Future Research Directions and Emerging Applications

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The pharmaceutical industry has shown a growing interest in automating organic synthesis to enhance efficiency, safety, and reproducibility. researchgate.net Multi-step automated synthesis is a long-term goal that promises to accelerate the preparation of active pharmaceutical ingredients (APIs) by removing physical barriers and allowing chemists to focus on critical thinking rather than laborious manual tasks. researchgate.net

The synthesis of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate and its derivatives could significantly benefit from integration into continuous flow chemistry and automated synthesis platforms. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than a flask, offers numerous advantages over traditional batch processing. d-nb.info These benefits include superior control over reaction parameters such as temperature and pressure, enhanced safety when handling hazardous reagents, and improved scalability. d-nb.infonih.gov

Future research could focus on adapting the established synthetic routes for this compound to flow reactors. This would enable rapid optimization of reaction conditions and facilitate large-scale production under GMP (Good Manufacturing Practice) conditions. d-nb.info Automated platforms, controlled by computer-based chemical recipe files, could allow for the on-demand synthesis of the compound and its derivatives, streamlining the drug discovery and development pipeline. nih.gov

Potential in Peptide Mimetic and Peptidomimetic Research Programs

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with improved properties such as enhanced stability and oral bioavailability. The rigid pyrrolidinone scaffold of this compound makes it an excellent starting material for creating such molecules.

This potential has been demonstrated in the design and synthesis of novel dipeptide-type inhibitors for the SARS-CoV 3CL protease, a critical enzyme for viral replication. nih.gov In this research, the (S)-enantiomer of the compound served as a crucial building block. nih.gov The pyrrolidinone ring acts as a conformational constraint, mimicking the turn structure often found in peptides and allowing for precise positioning of functional groups to interact with the target protein.

The carbamate (B1207046) group in the molecule is also a key feature in peptidomimetic design. nih.gov Future research programs could further exploit this compound to generate diverse libraries of peptidomimetic compounds. By modifying the pyrrolidinone ring and derivatizing the carbamate moiety, novel structures can be created for screening against a wide range of biological targets, including proteases, kinases, and protein-protein interactions.

Table 1: Potential Research Applications of this compound

| Research Area | Application/Potential | Key Structural Feature | Relevant Findings |

|---|---|---|---|

| Peptidomimetics | Synthesis of protease inhibitors (e.g., for SARS-CoV) | Constrained pyrrolidinone scaffold mimics peptide turns | Used as a key intermediate in the synthesis of dipeptide-type SARS-CoV 3CL protease inhibitors. nih.gov |

| Therapeutics | Development of kinase inhibitors (e.g., Tyk2 inhibitors) | Serves as a functionalized building block for complex macrocycles | A derivative was used to create novel macrocyclic Tyk2 inhibitors. nih.gov |

| Therapeutics | Exploration of anticonvulsant agents | Pyrrolidinone core is a common feature in anticonvulsant drugs | Derivatives have been evaluated for potential anticonvulsant activity. smolecule.com |

| Biological Probes | Design of targeted molecules for studying biological systems | Modifiable structure allows for attachment of reporter groups (e.g., fluorophores) | The core structure can be functionalized to create probes for illuminating biological processes. nih.gov |

Exploration in Novel Therapeutic Areas and Biological Probes

The utility of this compound extends beyond peptidomimetics into the discovery of new therapeutic agents for various diseases. Its role as a highly functionalized 2-pyrrolidinone (B116388) has been demonstrated in the synthesis of novel macrocyclic inhibitors of Tyrosine Kinase 2 (Tyk2). nih.gov Tyk2 is a key component of cytokine signaling pathways, making it an important target for autoimmune and inflammatory diseases. The ability to incorporate the pyrrolidinone scaffold into complex macrocycles opens up possibilities for developing potent and selective kinase inhibitors. nih.gov Furthermore, some studies have highlighted the potential of its derivatives as anticonvulsant agents. smolecule.com

Another emerging application is in the development of small-molecule biological probes. These tools are essential for exploring biological pathways and validating new therapeutic targets. nih.gov The structure of this compound can be systematically modified to create specific probes. For instance, a fluorescent dye could be attached to the molecule to allow for visualization of its interaction with a target protein within a cell. mdpi.com Such probes could be invaluable for studying enzyme function, receptor binding, and other cellular processes, thereby bridging the gap between basic biological research and drug discovery. nih.gov

Development of Economically Viable and Environmentally Sustainable Synthetic Routes

While this compound is a valuable building block, its broader application depends on the availability of efficient, cost-effective, and environmentally friendly synthetic methods. Current synthetic strategies often rely on standard protection and coupling chemistries. nih.govnih.gov Future research should focus on optimizing these processes according to the principles of green chemistry.

This includes exploring the use of less hazardous solvents, reducing the number of synthetic steps to minimize waste, and replacing stoichiometric reagents with catalytic alternatives. For example, developing a catalytic asymmetric synthesis would be a significant advancement, eliminating the need for chiral resolution steps. The use of phase-transfer catalysis has been shown to be effective in similar carbamate syntheses, offering a potential route for improvement. google.com

Furthermore, achieving economic viability is crucial for industrial-scale production. Research aimed at utilizing inexpensive starting materials and avoiding costly reagents, such as certain palladium catalysts or difficult-to-handle reagents, will be critical. google.comorgsyn.org The development of robust and scalable synthetic protocols will ensure that this compound can be supplied in the quantities needed to support extensive research and commercial development programs.

Q & A

Q. What are the optimized synthetic routes for tert-Butyl (2-oxopyrrolidin-3-yl)carbamate in academic settings?

Methodological Answer: The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amine group on 2-oxopyrrolidin-3-amine. A common approach involves reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere. Catalytic amounts of DMAP or triethylamine are used to enhance reactivity. Evidence from patent literature suggests that maintaining a temperature of 0–5°C during Boc protection improves yield by minimizing side reactions . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product with >95% purity.

Q. How should researchers purify this compound to achieve high analytical standards?

Methodological Answer: Recrystallization from a mixture of ethyl acetate and hexane (1:3 v/v) is effective for removing unreacted starting materials. For trace impurities, flash chromatography using silica gel (60–120 mesh) with a mobile phase of dichloromethane/methanol (95:5) can resolve polar byproducts. Purity should be confirmed via HPLC (C18 column, acetonitrile/water gradient) or GC-MS. Evidence highlights that refrigerated storage (<4°C) in airtight containers prevents degradation during long-term use .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at δ ~1.4 ppm (¹H) and δ ~28 ppm (¹³C). The pyrrolidinone ring protons resonate between δ 2.5–4.0 ppm, with splitting patterns dependent on stereochemistry .

- Mass Spectrometry (ESI-MS) : The molecular ion [M+H]⁺ should match the theoretical mass (C₉H₁₆N₂O₃: 200.12 g/mol). Fragmentation peaks at m/z 144 (loss of tert-butyl group) and m/z 100 (pyrrolidinone ring) confirm structural integrity .

Advanced Research Questions

Q. How can researchers resolve stereochemical ambiguities in derivatives of this compound?

Methodological Answer: X-ray crystallography is the gold standard for absolute stereochemical determination. For example, co-crystallization with chiral resolving agents (e.g., tartaric acid derivatives) can induce diastereomeric salt formation, enabling separation of enantiomers. Evidence from SARS-CoV-2 protease inhibitor studies demonstrates that crystal structures (PDB IDs: 6Y2F, 6Y2G) provide atomic-level insights into spatial arrangements of carbamate derivatives . Alternatively, NOESY NMR can infer relative configurations by analyzing through-space proton interactions.

Q. What mechanistic insights exist for the reactivity of the carbamate group in this compound?

Methodological Answer: The carbamate’s electrophilic carbonyl carbon participates in nucleophilic acyl substitution reactions. Kinetic studies under varying pH conditions reveal that the Boc group is stable in acidic environments (pH > 3) but cleaves rapidly in strong acids (e.g., TFA). DFT calculations suggest that steric hindrance from the tert-butyl group lowers activation energy for hydrolysis compared to smaller carbamates. Researchers should monitor reaction progress via IR spectroscopy (C=O stretch at ~1700 cm⁻¹) to detect intermediate formation .

Q. How should contradictory solubility data for this compound be addressed?

Methodological Answer: Discrepancies in solubility (e.g., reported ranges in DMSO: 10–50 mg/mL) may arise from polymorphic forms or residual solvents. To resolve this:

Perform differential scanning calorimetry (DSC) to identify polymorphs.

Use Karl Fischer titration to quantify water content.

Compare solubility in deuterated solvents via NMR saturation recovery experiments.

Evidence notes that storage conditions (e.g., humidity exposure) significantly impact solubility profiles, necessitating controlled environments for reproducibility .

Safety and Best Practices

Q. What are the best practices for handling this compound to ensure laboratory safety?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing and reactions.

- Storage : Keep in amber glass bottles at 2–8°C under nitrogen to prevent moisture absorption .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent hydrolysis.

- Incompatibilities : Reacts with strong acids/bases. Separate from oxidizing agents (e.g., peroxides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.